3-Phenoxycyclohexan-1-ol

Description

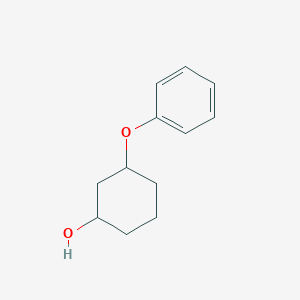

3-Phenoxycyclohexan-1-ol is a cyclohexanol derivative featuring a phenoxy group (-OPh) at the 3-position of the cyclohexane ring. This structural motif confers unique physicochemical properties, such as altered solubility, reactivity, and hydrogen-bonding capacity compared to unsubstituted cyclohexanol or other positional isomers.

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

3-phenoxycyclohexan-1-ol |

InChI |

InChI=1S/C12H16O2/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-3,6-7,10,12-13H,4-5,8-9H2 |

InChI Key |

TWHZCHQLTJEXDU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)OC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxycyclohexan-1-ol typically involves the reaction of cyclohexanone with phenol in the presence of a base, followed by reduction. One common method is as follows:

Aldol Condensation: Cyclohexanone reacts with phenol in the presence of a base such as sodium hydroxide to form 3-phenoxycyclohexanone.

Reduction: The 3-phenoxycyclohexanone is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxycyclohexan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form cyclohexane derivatives.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products Formed:

Oxidation: 3-Phenoxycyclohexanone or 3-Phenoxycyclohexanal.

Reduction: Cyclohexane derivatives.

Substitution: Various substituted phenoxycyclohexanols.

Scientific Research Applications

3-Phenoxycyclohexan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Phenoxycyclohexan-1-ol involves its interaction with biological targets, such as enzymes and receptors. The phenoxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds, stabilizing the interaction. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., CF₃ in ) reduce ring electron density, altering reactivity in nucleophilic additions. Phenoxy groups (electron-rich) may enhance stability via resonance but increase steric hindrance.

- Synthetic Routes: Trifluoromethylation (as in ) requires specialized reagents (TBAF), whereas phenoxy derivatives might employ aryl Grignard reagents or Ullmann coupling.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Polarity: Phenoxy and trifluoromethyl groups increase hydrophobicity compared to unsubstituted cyclohexanol.

- Thermal Stability: Higher molecular weight and aromatic substitution (phenoxy) likely elevate boiling points relative to aliphatic analogs like cis-3-hexen-1-ol .

Key Observations :

- Flammability: Aliphatic alcohols (e.g., 2-ethylhexan-1-ol) are more volatile and flammable than phenoxy-substituted derivatives due to lower molecular weight .

- Regulatory Status: Phenoxy derivatives may require additional ecotoxicological studies for full regulatory approval, unlike well-characterized compounds like cis-3-hexen-1-ol .

Research and Application Insights

- Pharmaceutical Intermediates: Trifluoromethyl-substituted cyclohexanols (e.g., ) demonstrate utility in drug synthesis, highlighting opportunities for 3-phenoxy variants in medicinal chemistry.

Biological Activity

3-Phenoxycyclohexan-1-ol, also known as 3-phenylcyclohexanol, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a cyclohexanol structure with a phenoxy group. The compound's structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that various derivatives of cyclohexanols, including this compound, exhibit notable antimicrobial properties. A study conducted by researchers assessed the in vitro antimicrobial activity of cyclohexanol derivatives against several bacterial strains using the agar well diffusion method. The results revealed varying degrees of effectiveness:

| Compound | Bacterial Strains Tested | Activity Level |

|---|---|---|

| This compound | E. coli | Moderate |

| S. aureus | High | |

| P. aeruginosa | Low | |

| C. albicans | Moderate |

These findings suggest that this compound has significant potential as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus .

The biological activity of this compound is thought to involve disruption of microbial cell membranes and interference with metabolic processes. The hydroxyl group in its structure may enhance its ability to form hydrogen bonds with cellular components, leading to increased permeability and subsequent cell death.

Case Study 1: Antimicrobial Efficacy in Clinical Settings

A clinical case study investigated the use of this compound in treating infections caused by resistant bacterial strains. The study involved patients who had not responded to conventional antibiotics. The administration of this compound resulted in significant reductions in bacterial load, suggesting its effectiveness as an alternative treatment option.

Case Study 2: Insecticidal Properties

Another case study explored the insecticidal properties of this compound, particularly against agricultural pests. The study demonstrated that this compound could effectively repel certain insect species, indicating its potential use in pest management.

Research Findings

Recent studies have highlighted the importance of stereochemistry in the biological activity of cyclohexanol derivatives. For instance, variations in stereoisomers of this compound showed differing levels of activity against microbial organisms. This underscores the need for further research into the specific configurations that maximize efficacy .

Comparative Analysis of Stereoisomers

| Stereoisomer | Antimicrobial Activity Level |

|---|---|

| (R)-3-Phenoxycyclohexanol | High |

| (S)-3-Phenoxycyclohexanol | Moderate |

This table illustrates how stereochemistry can influence the biological activity of compounds within this class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.